molecular formula C9H7ClF3NO2 B068845 N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-36-1

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide

Cat. No. B068845
CAS RN: 175278-36-1
M. Wt: 253.6 g/mol
InChI Key: RIYOBXWNWKZLSR-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as N-CF3-Phenylacetamide, is a synthetic molecule with a wide range of applications in scientific research. It is a white to off-white powder with a melting point of 70-73°C and a boiling point of 171-173°C. N-CF3-Phenylacetamide is used in a variety of laboratory experiments, including as a reagent for organic synthesis, as a ligand for transition metal complexes, and as an inhibitor of enzymes.

Scientific Research Applications

  • New powder diffraction data of some derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide—New potential pesticides : This study characterizes several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds are identified as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

  • New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides : This research also explores derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl] acetamide. These derivatives are potential pesticides, characterized using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2011).

  • Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes : This study investigates the metabolism of various chloroacetamide herbicides, which are structurally related to N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide. It highlights the metabolic pathways and potential health implications of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as Triflumuron, is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .

Mode of Action

Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .

Biochemical Pathways

The compound affects the chitin biosynthesis pathway in insects . Chitin is synthesized from N-acetylglucosamine, a derivative of glucose. Triflumuron inhibits this process, leading to an inability to form a proper exoskeleton .

Pharmacokinetics

The absorption, distribution, and excretion of Triflumuron have been studied in rats . Oral absorption of Triflumuron was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats . The radioactivity was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and in fatty tissues .

Result of Action

The result of Triflumuron’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during molting. This leads to the death of the insect, providing effective pest control .

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOBXWNWKZLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371516
Record name N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175278-36-1
Record name N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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